molecular formula C15H8Cl3FN2OS2 B14742090 3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide CAS No. 6331-32-4

3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B14742090
CAS No.: 6331-32-4
M. Wt: 421.7 g/mol
InChI Key: VXKVIAMGORYARK-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene core, a fluoro substituent, and a dichlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-chlorothiophene, under basic conditions.

    Introduction of the Fluoro Substituent: The fluoro substituent is introduced via a nucleophilic substitution reaction using a fluorinating agent like potassium fluoride.

    Attachment of the Dichlorothiophene Moiety: The dichlorothiophene moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carboxamide group, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, especially at the chloro and fluoro positions, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or other advanced materials due to its unique electronic properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct electronic and steric properties. This makes it particularly valuable for applications requiring precise molecular interactions.

Properties

CAS No.

6331-32-4

Molecular Formula

C15H8Cl3FN2OS2

Molecular Weight

421.7 g/mol

IUPAC Name

3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8Cl3FN2OS2/c1-6(9-5-11(16)24-14(9)18)20-21-15(22)13-12(17)8-3-2-7(19)4-10(8)23-13/h2-5H,1H3,(H,21,22)

InChI Key

VXKVIAMGORYARK-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl)C3=C(SC(=C3)Cl)Cl

Origin of Product

United States

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